Rubidium carbonate

Overview

Description

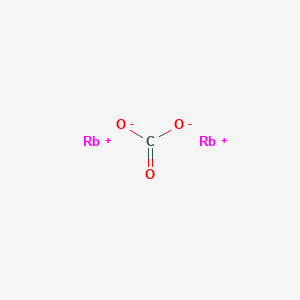

Rubidium carbonate is a white powder or colorless crystal with a monoclinic crystal structure . Its chemical formula is Rb2CO3 . It is very hygroscopic, soluble in water, and insoluble in alcohol . It can easily be converted to other Rubidium compounds .

Synthesis Analysis

This compound can be prepared by adding ammonium carbonate to rubidium hydroxide . It is used in the manufacture of photocells and in the removal of residual gases from vacuum tubes .Molecular Structure Analysis

The molecular formula of this compound is Rb2CO3 . The molecular weight is 230.94 .Chemical Reactions Analysis

Rubidium reacts very rapidly with water to form a colourless solution of rubidium hydroxide (RbOH) and hydrogen gas (H2). The resulting solution is basic because of the dissolved hydroxide . This compound can be converted to other rubidium compounds by heating or by reacting with acids .Physical And Chemical Properties Analysis

This compound is a white powder, very hygroscopic, and melts at 837°C . It is very soluble in water and insoluble in alcohol . It can be converted to other rubidium compounds by heating or by reacting with acids .Scientific Research Applications

Carbon Dioxide Capture : Rubidium carbonate has been used as an adsorbent to capture carbon dioxide from gaseous streams, showing potential for environmental applications (Hwang et al., 2009).

Biomass Liquefaction : It has been investigated for its role in the hydroliquefaction of wood biomass to produce phenolic compounds, demonstrating its utility in biofuel production (Karagöz et al., 2004).

Toxicity Assessment : A study assessed the renal and hepatic toxicities of various rubidium compounds, including this compound, highlighting its significance in medical and environmental health research (Usuda et al., 2014).

Extraction from Natural Resources : Research on the extraction of rubidium from natural resources, such as lithium or cesium-rich minerals, emphasizes its importance in materials science and technology (Ertan, 2017).

Isotope Ratio Measurement : A study on measuring rubidium isotope ratios using atomic absorption spectroscopy points to its application in geological exploration and environmental detection (Gang et al., 2023).

Alcohol Purification : this compound is effective in preparing alcohol with higher purity from alcohol-water solutions, indicating its role in chemical engineering and purification processes (Yue et al., 2003).

Rubidium and Cesium Recovery : Research focused on recovering rubidium and cesium from desalination brine, demonstrating its potential in resource recovery and environmental sustainability (Wei-Sheng Chen et al., 2020).

Perovskite Solar Cells : A study explored rubidium as an alternative cation in multication perovskite solar cells, indicating its potential in renewable energy technologies (The Duong et al., 2017).

Psychiatric Research : Rubidium has been researched for its use in treating affective disorders and schizophrenia, highlighting its relevance in psychiatric and neurological research (Malek-Ahmadi & Williams, 1984).

Mechanism of Action

Target of Action

It is used in various industries due to its strong alkalinity and high water-solubility

Mode of Action

Rubidium carbonate interacts with its targets primarily through its alkalinity and solubility. For instance, in glass-making, it enhances stability and durability while reducing conductivity . It is also used as a part of a catalyst for preparing short-chain alcohols from feed gas . The exact mode of action can vary depending on the specific application and the environment in which it is used.

Biochemical Pathways

It’s worth noting that rubidium, the alkali metal in this compound, can replace potassium in vivo , which could potentially affect various biochemical pathways involving potassium. More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that rubidium, like other alkali metals, is absorbed from the gut and distributed throughout the body without specific affinity to any particular organ or tissue . Excess rubidium is eliminated mainly via the urine . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific application and the environment in which it is used. For instance, in the manufacture of glass, this compound enhances the stability and durability of the glass . In the context of catalysis, it aids in the preparation of short-chain alcohols from feed gas . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its action in aqueous environments . Furthermore, its stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

The Rubidium Carbonate market is expected to experience significant growth in the coming years due to the increasing demand for electronic products, the growing use of rubidium-based isotopes in PET scans, and the development of new and innovative applications for this compound . The global rubidium market was valued at 2.57Kt in 2021 and is projected to grow with a CAGR of 4.01% between 2022-2027 .

Biochemical Analysis

Biochemical Properties

Rubidium, the primary component of rubidium carbonate, has been shown to impact biological activity . It can replace potassium in vivo, which suggests that it may interact with enzymes, proteins, and other biomolecules that typically interact with potassium

Cellular Effects

Rubidium has been shown to have biological effects depending on the counter anion . For instance, rats treated with rubidium fluoride showed significant renal and hepatic toxicities

Molecular Mechanism

This compound has been used as a strong n-type dopant in the fabrication of quantum-dot light-emitting diodes, enhancing the thermal stability of Mg-doped ZnO electron transport layer . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Rubidium has been used in atomic clocks, indicating its stability over time

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. A study has shown that a series of rubidium compounds were orally administered in a single dose to several groups of rats, and the results revealed that rubidium shows different biological effects depending on the counter anion .

Metabolic Pathways

Rubidium has been shown to replace potassium in vivo, suggesting that it may be involved in similar metabolic pathways as potassium .

Transport and Distribution

This compound has been incorporated into the Mg doped ZnO electron transport layer in the fabrication of quantum-dot light-emitting diodes , suggesting that it may have the ability to be transported and distributed within a material.

Subcellular Localization

In yeast cells, of which the intracellular potassium had been partly replaced by rubidium, the intracellular ion distribution was studied, showing that the concentrations of these ions in the cytoplasm were about equal to those in the nucleus and twice those in the vacuole .

properties

IUPAC Name |

rubidium(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Rb/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFGFHJALYCVMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rb2CO3, CO3Rb2 | |

| Record name | rubidium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889428 | |

| Record name | Carbonic acid, rubidium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.944 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Rubidium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

584-09-8 | |

| Record name | Carbonic acid, rubidium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, rubidium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

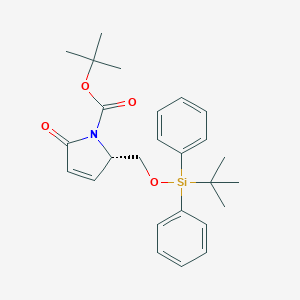

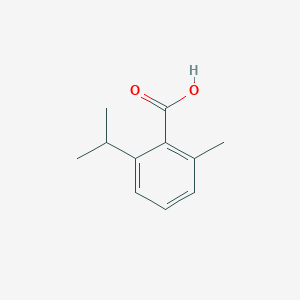

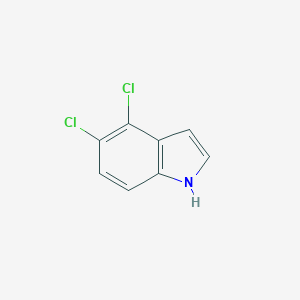

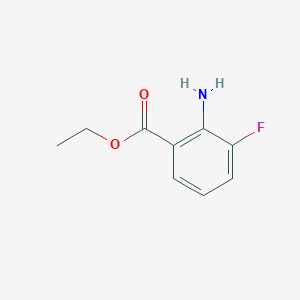

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)